Cas no 134703-22-3 (4-(1H-pyrrol-2-yl)aniline)
4-(1H-pyrrol-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 4-(1H-pyrrol-2-yl)aniline
- Benzenamine, 4-(1H-pyrrol-2-yl)-
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- Inchi: 1S/C10H10N2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H,11H2
- InChI Key: TUUPLQXULVWLHN-UHFFFAOYSA-N
- SMILES: C1(N)=CC=C(C2=CC=CN2)C=C1
4-(1H-pyrrol-2-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B530210-5mg |
4-(1H-pyrrol-2-yl)aniline |
134703-22-3 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B530210-10mg |
4-(1H-pyrrol-2-yl)aniline |
134703-22-3 | 10mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B530210-50mg |
4-(1H-pyrrol-2-yl)aniline |
134703-22-3 | 50mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-121535-0.05g |
4-(1H-pyrrol-2-yl)aniline |
134703-22-3 | 95% | 0.05g |
$243.0 | 2023-07-07 | |
| Enamine | EN300-121535-0.1g |
4-(1H-pyrrol-2-yl)aniline |
134703-22-3 | 95% | 0.1g |
$362.0 | 2023-07-07 | |
| Enamine | EN300-121535-0.25g |
4-(1H-pyrrol-2-yl)aniline |
134703-22-3 | 95% | 0.25g |
$516.0 | 2023-07-07 | |
| Enamine | EN300-121535-0.5g |
4-(1H-pyrrol-2-yl)aniline |
134703-22-3 | 95% | 0.5g |
$813.0 | 2023-07-07 | |
| Enamine | EN300-121535-1.0g |
4-(1H-pyrrol-2-yl)aniline |
134703-22-3 | 95% | 1.0g |
$1043.0 | 2023-07-07 | |
| Enamine | EN300-121535-2.5g |
4-(1H-pyrrol-2-yl)aniline |
134703-22-3 | 95% | 2.5g |
$2043.0 | 2023-07-07 | |
| Enamine | EN300-121535-5.0g |
4-(1H-pyrrol-2-yl)aniline |
134703-22-3 | 95% | 5.0g |
$3023.0 | 2023-07-07 |
4-(1H-pyrrol-2-yl)aniline Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 4-(1H-pyrrol-2-yl)aniline
Introduction to 4-(1H-pyrrol-2-yl)aniline (CAS No. 134703-22-3)
4-(1H-pyrrol-2-yl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 134703-22-3, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aromatic amine exhibits a unique structural framework, combining a pyrrole ring with an aniline moiety, which endows it with distinct chemical and biological properties. The compound's dual functionality makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial applications.
The molecular structure of 4-(1H-pyrrol-2-yl)aniline consists of a six-membered pyrrole ring fused with a benzene ring at the 2-position of the pyrrole, with an amino group (-NH₂) attached to the para position of the benzene ring. This configuration imparts a rich interplay of electronic and steric effects, influencing its reactivity and interaction with biological targets. The presence of both electron-rich (pyrrole) and electron-withdrawing (amino) groups allows for diverse functionalization strategies, making it a versatile building block in synthetic chemistry.
In recent years, 4-(1H-pyrrol-2-yl)aniline has been extensively studied for its potential pharmacological effects. One of the most promising areas of research involves its application in oncology. Preclinical studies have demonstrated that derivatives of this compound can exhibit inhibitory activity against various kinases and other enzymes implicated in cancer cell proliferation and survival. For instance, modifications to the pyrrole or aniline moieties have led to compounds that show significant efficacy in suppressing tumor growth in vitro and in vivo models. These findings align with the broader trend in drug discovery toward targeting specific molecular pathways dysregulated in cancer.
Furthermore, the antimicrobial properties of 4-(1H-pyrrol-2-yl)aniline have been explored, particularly against resistant bacterial strains. The compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic processes has been highlighted in several publications. Researchers have investigated its efficacy against Gram-positive and Gram-negative bacteria, as well as its potential to overcome multidrug resistance mechanisms. Such properties make it a promising candidate for developing novel antibiotics or antimicrobial agents to combat emerging infectious diseases.
The anti-inflammatory potential of 4-(1H-pyrrol-2-yl)aniline is another area of active investigation. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. Studies suggest that this compound can modulate inflammatory signaling pathways by interacting with key transcription factors and cytokines. By inhibiting the production of pro-inflammatory mediators, 4-(1H-pyrrol-2-yl)aniline may offer therapeutic benefits in conditions characterized by excessive inflammation. Preliminary clinical trials are underway to evaluate its safety and efficacy in human patients.
The synthetic methodologies for preparing 4-(1H-pyrrol-2-yl)aniline have also seen significant advancements. Modern synthetic routes often employ transition metal-catalyzed cross-coupling reactions, such as palladium-catalyzed Suzuki-Miyaura or Heck couplings, to construct the pyrrole-benzene core efficiently. Additionally, computational chemistry techniques have been utilized to optimize reaction conditions and predict the biological activity of newly synthesized derivatives. These innovations have not only streamlined the synthesis process but also enabled the rapid exploration of novel chemical space for drug discovery.
The pharmacokinetic profile of 4-(1H-pyrrol-2-yl)aniline is another critical aspect that has been thoroughly examined. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic efficacy and minimizing potential side effects. Studies have shown that modifications to the molecular structure can significantly influence these parameters. For example, introducing hydrophilic groups can enhance oral bioavailability, while lipophilic substitutions may improve tissue penetration. These insights are crucial for designing prodrugs or formulations that enhance drug delivery.
The role of 4-(1H-pyrrol-2-yl)aniline in medicinal chemistry extends beyond its direct therapeutic applications. It serves as an important intermediate in the synthesis of more complex molecules with enhanced biological activity. For instance, it has been used to develop kinase inhibitors targeting specific oncogenic pathways or to create novel antimicrobial agents with improved spectrum coverage. The versatility of this compound underscores its importance as a pharmacophore in modern drug discovery efforts.
In conclusion,4-(1H-pyrrol-2-yl)aniline (CAS No. 134703-22-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse applications across multiple therapeutic areas, including oncology, antimicrobial therapy, and anti-inflammatory treatments. Ongoing research continues to uncover new derivatives and synthetic strategies that promise to expand its utility further into clinical practice.
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